molecular formula C30H50O5 B571560 5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol CAS No. 861996-34-1

5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol

Cat. No. B571560
CAS RN: 861996-34-1
M. Wt: 490.725
InChI Key: FZEXGDDBXLBRTD-KREKAJOKSA-N
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Description

5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C30H50O5 and its molecular weight is 490.725. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Organic compounds with complex structures often play a critical role in catalysis. Research on similar compounds has shown their potential in facilitating or improving the efficiency of chemical reactions. For example, studies on the aromatization of hydrocarbons over platinum-alumina catalysts demonstrate the importance of molecular structure in catalytic processes, highlighting the conversion of various hydrocarbons into more valuable aromatic compounds under specific conditions (Pines & Nogueira, 1981).

Liquid Crystal Research

Compounds with elaborate structures are often investigated for their properties related to liquid crystals. Research on methylene-linked liquid crystal dimers, for instance, reveals how the structure of these compounds influences the formation of distinct mesophases, which are crucial for applications in display technologies and other materials science applications (Henderson & Imrie, 2011).

Organic Synthesis and Selective Oxidation

In organic synthesis, the selectivity and control over the oxidation of specific compounds are areas of significant interest. Research on the selective catalytic oxidation of cyclohexene, for example, underscores the challenges and opportunities in obtaining specific oxidation products from multifaceted organic compounds, which can serve as intermediates in the synthesis of various chemicals (Cao et al., 2018).

Ethylene Inhibition in Agriculture

In agricultural science, the inhibition of ethylene, a plant hormone involved in the ripening process, is crucial for extending the shelf life of fruits and vegetables. Compounds like 1-methylcyclopropene (1-MCP) are explored for their ability to block ethylene action, demonstrating the relevance of chemical interventions in post-harvest technology to maintain food quality (Blankenship & Dole, 2003).

Mechanism of Action

Target of Action

Eldecalcitol, also known as trans-Eldecalcitol or 5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol, primarily targets the Vitamin D3 receptor (VDR) . The VDR plays a crucial role in calcium and phosphate metabolism, which are vital for bone health .

Mode of Action

Eldecalcitol is an analog of 1α,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2β position . It binds to the VDR with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma . This interaction with its targets leads to changes in gene expression that influence calcium and phosphate metabolism .

Biochemical Pathways

Eldecalcitol affects several biochemical pathways. It has been found to suppress the PI3K/AKT/FOXOs pathway, which is involved in muscle atrophy . Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immunity .

Result of Action

Eldecalcitol has been found to be effective in increasing bone mass and enhancing bone strength in rodents . It also effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation . Moreover, it has been associated with a higher risk of hypercalciuria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Eldecalcitol. For instance, food intake can affect the absorption of the drug . .

properties

IUPAC Name

5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEXGDDBXLBRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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